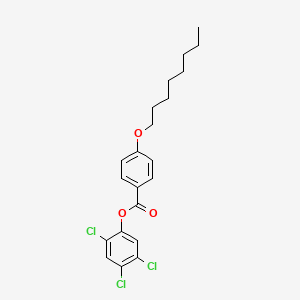








|
REACTION_CXSMILES
|
[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Cl:19][C:20]1[CH:25]=[C:24]([Cl:26])[C:23]([Cl:27])=[CH:22][C:21]=1O.C1(N=C=NC2CCCCC2)CCCCC1>C(OCC)C>[CH2:1]([O:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([O:16][C:21]2[CH:22]=[C:23]([Cl:27])[C:24]([Cl:26])=[CH:25][C:20]=2[Cl:19])=[O:15])=[CH:17][CH:18]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|


|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
10.87 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)O
|
|
Name
|
|
|
Quantity
|
11.37 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
552 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred under a nitrogen atmosphere for 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The precipitate was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in petroleum ether
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals (15.2 g) were filtered
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in warm n-hexane (150 ml)
|
|
Type
|
WAIT
|
|
Details
|
After standing overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting crystals were removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to an oil which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by a column chromatography (silica gel)
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of ethyl acetate and n-hexane
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C(=O)OC2=C(C=C(C(=C2)Cl)Cl)Cl)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.58 g | |
| YIELD: CALCULATEDPERCENTYIELD | 32% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |